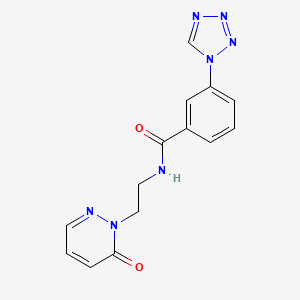
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a highly complex compound, notable for its multifunctional groups. It plays a significant role in modern chemistry, pharmaceutical research, and potentially various industrial applications due to its versatile reactivity and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide generally involves a multi-step reaction process. The starting materials include pyridazinone derivatives, ethylating agents, benzoyl chloride, and tetrazole. Key steps include:
Alkylation of pyridazinone derivatives.
Introduction of the tetrazole group via cycloaddition reactions.
Formation of the benzamide structure through amidation reactions.
Industrial Production Methods: For large-scale production, efficient methods such as continuous flow synthesis may be employed, which provide better yield and control over reaction conditions compared to batch processing. Catalysts and optimized reaction conditions ensure the high purity and desired configuration of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Formation of corresponding N-oxide compounds.
Reduction: Conversion to amine derivatives.
Substitution: Nucleophilic substitution at the benzamide moiety.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products: Oxidation leads to N-oxide derivatives, reduction yields primary or secondary amines, and substitution reactions result in functionalized benzamides.
Scientific Research Applications
Chemistry: This compound is used as a precursor for synthesizing various heterocyclic compounds, which are vital in developing new chemical entities.
Biology: In biological studies, it serves as an inhibitor or activator of specific enzymes due to its unique binding capabilities.
Medicine: The compound’s structure allows it to be explored as a potential therapeutic agent in treating conditions such as cancer, bacterial infections, and inflammatory diseases.
Industry: Its application in industry includes the synthesis of advanced materials and the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism by which N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects involves:
Binding to target enzymes or receptors, altering their activity.
Modulating molecular pathways, such as inhibiting cell proliferation in cancer cells.
Engaging in hydrogen bonding and van der Waals interactions with biological macromolecules.
Comparison with Similar Compounds
Compared to other compounds with pyridazinone or tetrazole moieties, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide stands out due to its dual functionality. This makes it highly valuable in both medicinal and industrial contexts.
Similar Compounds
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide.
3-(1H-tetrazol-1-yl)benzoic acid.
N-(2-ethyl)tetrazole-4-carboxamide.
This compound’s unique combination of pyridazinone and tetrazole groups, along with its benzamide backbone, offers significant versatility and potential across various fields of research and application.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-13-5-2-6-17-20(13)8-7-15-14(23)11-3-1-4-12(9-11)21-10-16-18-19-21/h1-6,9-10H,7-8H2,(H,15,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJKMUKWRAKMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














